(3,4-Difluoro-phenyl)-piperidin4yl-amine
Description
(3,4-Difluoro-phenyl)-piperidin4yl-amine is a small-molecule compound featuring a piperidine core substituted with a 3,4-difluorophenyl group via an amine linkage. The 3,4-difluoro substitution on the phenyl ring introduces electron-withdrawing effects, which may enhance binding affinity to target receptors by modulating electronic properties and steric interactions . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases, GPCRs, and neurotransmitter receptors.
Properties
Molecular Formula |
C11H14F2N2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14-15H,3-6H2 |
InChI Key |
NXOWMCHOIDFKII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (3,4-Difluoro-phenyl)-piperidin4yl-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Reported Bioactivity/Applications | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₄F₂N₂ | 224.24 | Piperidine | 3,4-Difluorophenyl | Hypothesized kinase inhibition | |
| (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine | C₁₇H₁₉F₂N₃S | 335.41 | Piperidine-thienyl | 3,5-Difluorophenyl, thienylmethyl | Undisclosed (supplier-listed) | |
| {[1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | C₁₃H₁₄F₂N₂ | 236.26 | Pyrrole | 3,4-Difluorophenyl, methyl groups | Supplier-listed (no bioactivity data) | |
| (3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine | C₂₁H₂₀F₃N₅ | 423.42 | Piperidine-pyrimidine | 2,4,5-Trifluorophenyl, pyrimidinyl | Kinase inhibition (JAK2/STAT3 pathway) | |
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₅H₁₆F₂N₂ | 274.30 | Pyridine | 2,4-Difluorophenyl, propylamine | Undisclosed (supplier-listed) |
Key Structural Differences
- Piperidine vs.
- Fluorine Substitution Patterns : The 3,4-difluoro configuration contrasts with 2,4-difluoro () or 3,5-difluoro () analogues, affecting electronic distribution and steric bulk.
Pharmacological Implications
- Electron-Withdrawing Effects: The 3,4-difluoro substitution may enhance binding to electron-rich pockets in enzymes compared to non-fluorinated analogues .
- Solubility and Bioavailability : Piperidine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO), whereas thienyl- or pyridinyl-containing compounds () may have reduced solubility due to hydrophobic moieties.
- Kinase Inhibition: highlights that trifluorophenyl-pyrimidine-piperidine hybrids show nanomolar activity against JAK2/STAT3 pathways, suggesting that the target compound’s difluorophenyl group could similarly modulate kinase binding.
Commercial Availability and Suppliers
- Related compounds, such as 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (), are marketed for research use, indicating commercial interest in difluorophenylamine scaffolds .
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